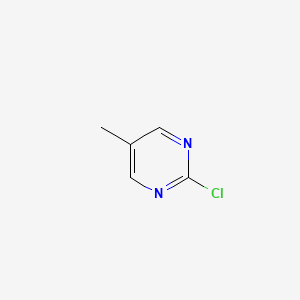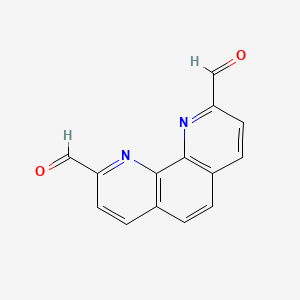
1,10-Phenanthroline-2,9-dicarbaldehyde
Übersicht
Beschreibung
1,10-Phenanthroline-2,9-dicarbaldehyde is a heterocyclic organic compound . It is also known as 2,9-Diformyl-1,10-phenanthroline and Pyridino[3,2-h]quinoline-2,9-dicarbaldehyde .
Synthesis Analysis
The synthesis of 1,10-Phenanthroline-2,9-dicarbaldehyde involves various chemical reactions. For instance, it has been used in the synthesis of a new family of polynuclear iron clusters . It has also been used in the synthesis of macrocyclic bis-1,10-phenanthroline-2,9-dicarboxamides .Molecular Structure Analysis
1,10-Phenanthroline-2,9-dicarbaldehyde contains a total of 28 bonds, including 20 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 2 double bonds, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 aldehydes (aromatic), and 2 Pyridines .Chemical Reactions Analysis
1,10-Phenanthroline-2,9-dicarbaldehyde has been involved in various chemical reactions. For example, it has been used in the amine aldehyde condensation reaction to synthesize a novel fluorescent Schiff base polymer .Physical And Chemical Properties Analysis
1,10-Phenanthroline-2,9-dicarbaldehyde has a density of 1.4±0.1 g/cm3, a boiling point of 503.8±45.0 °C at 760 mmHg, and a flash point of 254.4±35.1 °C . It has 4 H bond acceptors, 0 H bond donors, 2 freely rotating bonds, and 0 Rule of 5 violations .Wissenschaftliche Forschungsanwendungen
1. Synthesis of 1,10-Phenanthroline-2,9-dicarboxylic Acid Diamides
- Application Summary: This compound is used in the synthesis of a wide range of 1,10-phenanthroline-2,9-dicarboxylic acid diamides, differing in the structure of substituents in the amide function and in the nature of substituents at positions 4 and 7 of the heteroaromatic ring .
- Methods of Application: The compounds were characterized by NMR, IR spectroscopy, and high-resolution mass spectrometry .
- Results: The solubility of all the obtained compounds in 3-nitrobenzotrifluoride was quantitatively evaluated .
2. Synthesis of 1,10-Phenanthroline-2,9-dicarbaldehyde-bis-(thiosemicarbazone)
- Application Summary: This compound has been synthesized and characterized as a useful ligand in coordination chemistry .
- Methods of Application: The compound was synthesized and characterized by 1H NMR, IR, and mass spectroscopy .
- Results: The compound was found to be a useful ligand in coordination chemistry, having bis-(thiosemicarbazone) on the phenanthroline ring .
3. Separation of Lanthanides (Ln) and Actinides (An)
- Application Summary: 1,10-Phenanthroline-2,9-dicarboxamides have been studied as extractants for the separation of lanthanides (Ln) and actinides (An) in modern technologies for reprocessing and disposal of spent nuclear fuel .
- Methods of Application: The extraction ability of dialkyl-diaryl-diamide to lanthanides decreases from La to Lu and extraction of Am is close to light lanthanides (La–Pr) .
- Results: It was found that the extraction ability of dialkyl-diaryl-diamide to lanthanides decreases from La to Lu and extraction of Am is close to light lanthanides (La–Pr) .
4. Synthesis of New Macrocyclic Bis-1,10-phenanthroline-2,9-dicarboxamides
- Application Summary: New macrocyclic 1,10-phenanthroline-2,9-dicarboxamide derivatives containing two phenanthroline cores were synthesized . These compounds showed a complex stereodynamic behavior in solution .
- Methods of Application: The compounds were synthesized by reacting the corresponding 1,10-phenantroline-2,9-dicarbonyl chlorides with N, N ′-dimethylethylenediamine in the presence of triethylamine . Their structure was confirmed by NMR spectroscopy and other methods .
- Results: The new macrocyclic phenanthrolines showed a complex stereodynamic behavior in solution, which was studied by 1H NMR spectroscopy at different temperatures .
5. Ligands for Separation and Sensing of Hazardous Metals
- Application Summary: 1,10-Phenanthroline-2,9-dicarboxamides of various structures were synthesized and studied as ligands for separation and sensing of d- and f-metals .
- Methods of Application: The extraction ability of dialkyl-diaryl-diamide to lanthanides decreases from La to Lu and extraction of Am is close to light lanthanides (La–Pr) .
- Results: All diamides demonstrated good extraction ability to environmentally hazardous metals (cadmium, lead and copper) .
6. Ligands in Analytical and Coordination Chemistry
- Application Summary: 1,10-Phenanthroline derivatives have been widely used as ligands in both analytical and coordination chemistry .
- Methods of Application: The specific methods of application in this field are not mentioned in the source .
- Results: The specific results or outcomes in this field are not mentioned in the source .
4. Synthesis of New Macrocyclic Bis-1,10-phenanthroline-2,9-dicarboxamides
- Application Summary: New macrocyclic 1,10-phenanthroline-2,9-dicarboxamide derivatives containing two phenanthroline cores were synthesized . These compounds showed a complex stereodynamic behavior in solution .
- Methods of Application: The compounds were synthesized by reacting the corresponding 1,10-phenantroline-2,9-dicarbonyl chlorides with N, N ′-dimethylethylenediamine in the presence of triethylamine . Their structure was confirmed by NMR spectroscopy and other methods .
- Results: The new macrocyclic phenanthrolines showed a complex stereodynamic behavior in solution, which was studied by 1H NMR spectroscopy at different temperatures .
5. Ligands for Separation and Sensing of Hazardous Metals
- Application Summary: 1,10-Phenanthroline-2,9-dicarboxamides of various structures were synthesized and studied as ligands for separation and sensing of d- and f-metals .
- Methods of Application: The extraction ability of dialkyl-diaryl-diamide to lanthanides decreases from La to Lu and extraction of Am is close to light lanthanides (La–Pr) .
- Results: All diamides demonstrated good extraction ability to environmentally hazardous metals (cadmium, lead and copper) .
6. Ligands in Analytical and Coordination Chemistry
- Application Summary: 1,10-Phenanthroline derivatives have been widely used as ligands in both analytical and coordination chemistry .
- Methods of Application: The specific methods of application in this field are not mentioned in the source .
- Results: The specific results or outcomes in this field are not mentioned in the source .
Eigenschaften
IUPAC Name |
1,10-phenanthroline-2,9-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2/c17-7-11-5-3-9-1-2-10-4-6-12(8-18)16-14(10)13(9)15-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXOPVFYZBGQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)C=O)N=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601273428 | |
| Record name | 1,10-Phenanthroline-2,9-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601273428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Phenanthroline-2,9-dicarbaldehyde | |
CAS RN |
57709-62-3 | |
| Record name | 1,10-Phenanthroline-2,9-dicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57709-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,10-Phenanthroline-2,9-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601273428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



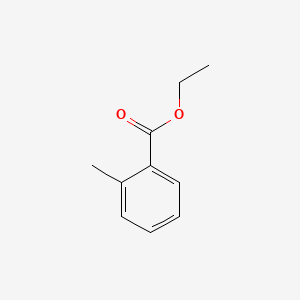
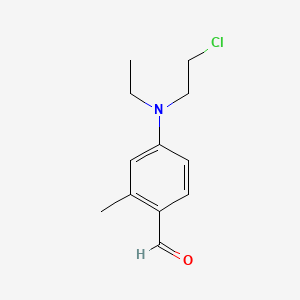

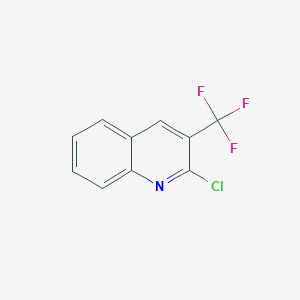
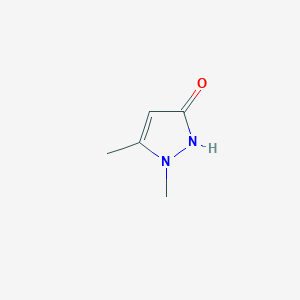
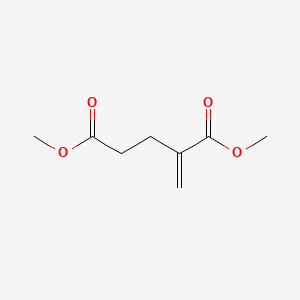
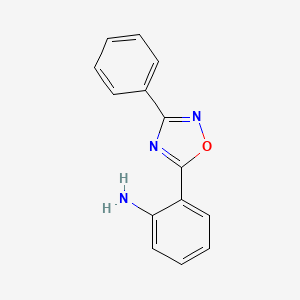
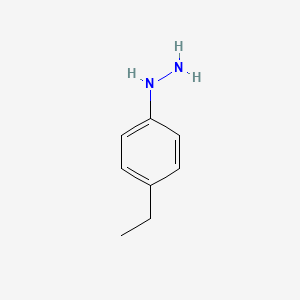
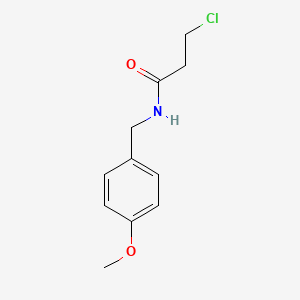
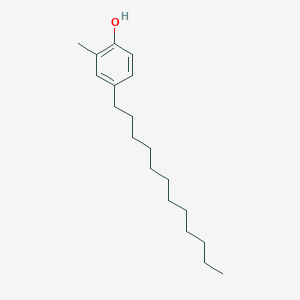
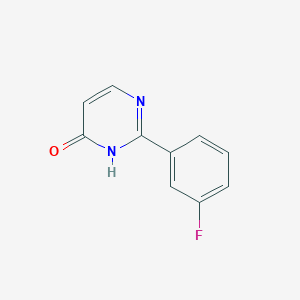
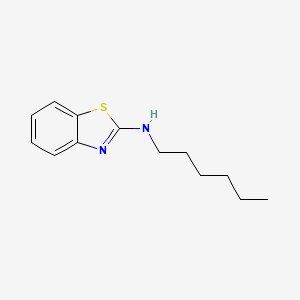
![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B1361107.png)
